Cevimeline N-Oxide

Vue d'ensemble

Description

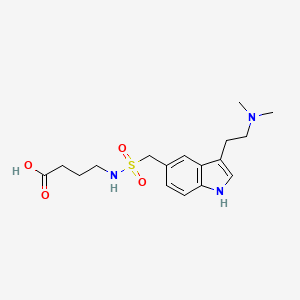

Cevimeline N-Oxide is a derivative of Cevimeline . Cevimeline is a synthetic analog of the natural alkaloid muscarine with a particular agonistic effect on M1 and M3 receptors . It is used in the treatment of dry mouth and Sjögren’s syndrome .

Molecular Structure Analysis

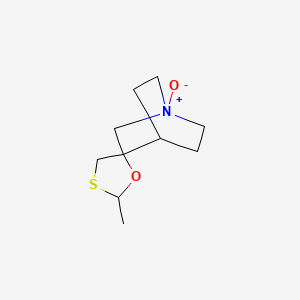

The molecular formula of Cevimeline N-Oxide is C10H17NO2S . It has an average mass of 215.313 Da and a monoisotopic mass of 215.097992 Da . The ChemSpider ID for Cevimeline N-Oxide is 52084231 .Physical And Chemical Properties Analysis

Cevimeline N-Oxide has a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 215.09799996 g/mol, and the molecular weight is 215.31 g/mol .Applications De Recherche Scientifique

Neuropharmacology and Alzheimer’s Disease Treatment

Cevimeline has shown potential in the field of neuropharmacology, particularly in the treatment of Alzheimer’s disease (AD) . It has been found to improve experimentally induced cognitive deficits in animal models . Furthermore, it has demonstrated positive influence on tau pathology and reduced the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although cevimeline has not been approved by the FDA for its use among AD patients and there is a lack of clinical studies confirming and extending this finding, it might represent a breakthrough in the treatment of AD .

Treatment of Xerostomia in Sjögren’s Syndrome

Cevimeline has been used effectively in the treatment of xerostomia (dry mouth) in patients with Sjögren’s Syndrome . It stimulates salivary secretion in animals and humans both with normal salivary gland function and with impaired salivary secretion . Oral administration of cevimeline 30mg to humans induces a moderate and lasting increase in salivary flow, and the effect is maintained for at least 4 to 6 hours . The clinical efficacy of cevimeline in relieving symptoms of xerostomia, including oral dryness and difficulties in chewing, swallowing and speaking, has been demonstrated by placebo-controlled, double-blind, randomised clinical trials .

Mécanisme D'action

Target of Action

Cevimeline N-Oxide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline N-Oxide, as a muscarinic agonist, binds to and activates the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by Cevimeline N-Oxide influences the neuromodulator acetylcholine . This interaction can lead to improvements in symptoms of diseases like Alzheimer’s, where memory loss is a key symptom .

Pharmacokinetics

Cevimeline N-Oxide is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins . This suggests that Cevimeline N-Oxide is extensively bound to tissues . It is metabolized by isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .

Result of Action

The activation of the muscarinic M1 and M3 receptors by Cevimeline N-Oxide leads to an increase in secretion from the secretory glands . This can alleviate symptoms of dry mouth associated with conditions like Sjögren’s Syndrome .

Action Environment

The action of Cevimeline N-Oxide can be influenced by environmental factors. For instance, the N-oxidation reaction of Cevimeline was completely blocked by the addition of thiourea, a specific inhibitor of flavin-containing mono-oxygenase (FMO) . This suggests that the presence of certain substances in the environment can affect the metabolism and hence the action of Cevimeline N-Oxide.

Safety and Hazards

Orientations Futures

Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . It has also demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although Cevimeline has not been approved by the FDA for use among Alzheimer’s disease patients and there is a lack of clinical studies confirming and extending this finding, it might represent a breakthrough in the treatment of Alzheimer’s disease . The potential of Cevimeline N-Oxide in this context remains to be explored.

Propriétés

IUPAC Name |

2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWHPWWQQISZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747306 | |

| Record name | 2'-Methyl-4-oxospiro[4lambda~5~-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

469890-14-0 | |

| Record name | 2'-Methyl-4-oxospiro[4lambda~5~-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cevimeline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)